molecular formula C12H11N3 B8155740 2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine

2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine

Cat. No.: B8155740
M. Wt: 197.24 g/mol
InChI Key: ZNQOQNOXMCMFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine typically involves the condensation of pyrazole derivatives with pyridine derivatives. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-ethynylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-pyridine oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with nucleic acids, potentially influencing gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine is unique due to the combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications compared to compounds with only one of these rings .

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)-5-ethynylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-3-10-5-6-12(13-7-10)11-8-14-15(4-2)9-11/h1,5-9H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQOQNOXMCMFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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